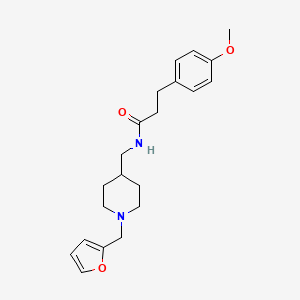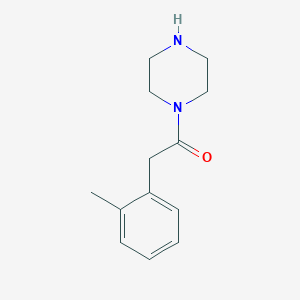
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as 3,4-methylenedioxypyrovalerone (MDPV) and belongs to the class of synthetic cathinones.
Scientific Research Applications
Synthetic Methodologies and Characterization
Biginelli Reaction for Dihydropyrimidinone Derivatives : A novel synthesis approach using the Biginelli reaction was developed to create dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This method provides a simple and efficient route for synthesizing these compounds in good yields (Bhat et al., 2018).
Novel Derivatives Synthesis : The design and synthesis of novel derivatives incorporating the piperazine moiety have been explored, showcasing the versatility of this compound in generating new pharmacologically relevant structures (Kumar et al., 2017).
Dieckmann Cyclization Route : A Dieckmann cyclization technique was utilized to produce piperazine-2,5-diones, indicating the utility of this compound in complex chemical transformations (Aboussafy & Clive, 2012).
Antitumor Activity and DNA Methylation : Research into tertiary amino alcohols of the piperazine series has revealed potential antitumor activities, opening avenues for therapeutic applications beyond traditional drug use (Hakobyan et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescent Properties of Naphthalimides : Investigations into piperazine substituted naphthalimide compounds have demonstrated unique luminescent properties and photo-induced electron transfer mechanisms, suggesting applications in material science and sensor technologies (Gan et al., 2003).
Electrochemical Synthesis
- Electrochemical Synthesis : A study presented an electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing an environmentally friendly approach to creating complex molecules (Nematollahi & Amani, 2011).
properties
IUPAC Name |
2-(2-methylphenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCXMPGZBRDSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)
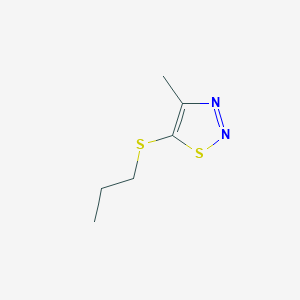

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2976704.png)
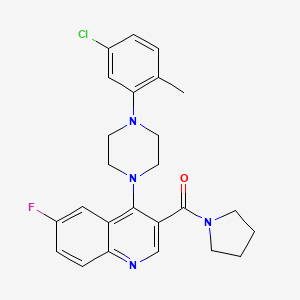
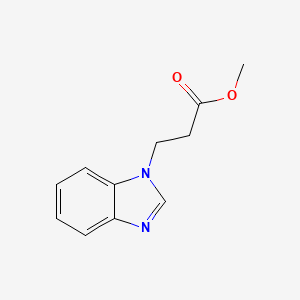
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2976711.png)

